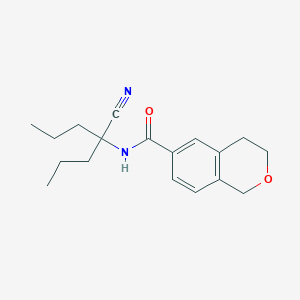

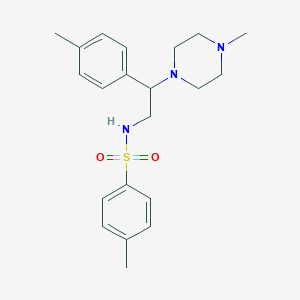

![molecular formula C20H18FN5O4 B2387315 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1008262-43-8](/img/structure/B2387315.png)

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule that contains a 1,2,3-triazole scaffold . This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . The 1,2,3-triazole scaffold is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .

Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been explored over the past 21 years using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . Sahu and co-workers reported an advanced synthetic approach for synthesizing a 1,2,3-triazole scaffold .Molecular Structure Analysis

The 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized. One N atom is pyrrole kind, and the other two atoms are pyridine kind . Monocyclic 1,2,3-triazole, 1,2,3-triazolium salt, and benzotriazoles are primary classes of 1,2,3-triazoles .Chemical Reactions Analysis

The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . It is stable and interacts with biological targets by forming hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles are influenced by their structure. They are stable compounds and interact with biological targets by forming hydrogen bonds .Aplicaciones Científicas De Investigación

Catalysis and Optical Materials

The unique electronic properties of 1,2,3-triazol-5-ylidenes make them attractive scaffolds for catalysis and optical materials. Researchers have been actively studying modifications to their structure and electronic properties . Notably, computational studies using density functional theory (DFT) have been performed to investigate these properties. By introducing p-block elements at specific positions (such as the C4 wingtip), researchers can easily tune the electronic properties of these compounds. Additionally, various covalent or non-covalent interaction sites can be introduced, enhancing their versatility.

High-Density Salts

Another application involves the compound’s derivative, 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Extensive hydrogen bonding interactions between cations and anions lead to a complex 3D network, contributing to the high density, insensitivity, and thermal stability of the salts formed by this compound .

Spherulitic Evolution Control

Researchers have explored the spherulitic evolution of 3-nitro-1,2,4-triazol-5-one, a related compound. It has been demonstrated that there exists a critical range of parameters (Smax) above which the formation of spherulites becomes kinetically favorable . Understanding and controlling spherulitic growth are crucial for various material applications.

Antiproliferative Activity

While specific studies on the antiproliferative activity of the mentioned compound are limited, related 2-aryl-4-(3,4,5-trimethoxyphenyl)-1,2,3-triazoles have been investigated for their potential in inhibiting cell proliferation . Further research could explore the antiproliferative properties of the compound .

Organic Single-Electron Reductant

Most known single-electron reductants involve metal-based reagents or combinations of organic substances and photocatalysts. However, 1H-1,2,3-triazol-5-ylidenes have been proposed not only as stoichiometric single-electron donors but also as organic reductants without the need for photocatalysts . This novel application opens up possibilities for organic redox processes.

Mecanismo De Acción

1,2,3-Triazoles have been reported to exert anticancer effects through different modes of actions . They exert anticancer effects via inhibition of enzymes, carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which play a role in the progression of this deadly disease .

Direcciones Futuras

The constant developments in the synthesis and application of 1,2,3-triazoles indicate that they will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They have received considerable attention in drug discovery for the development of anticancer agents .

Propiedades

IUPAC Name |

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4/c1-2-30-13-9-7-12(8-10-13)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFRYCSISLLAOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

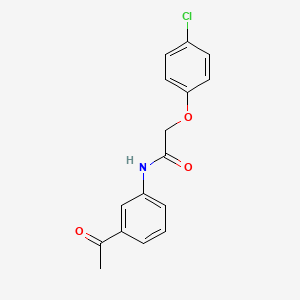

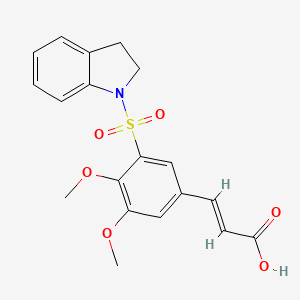

![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)

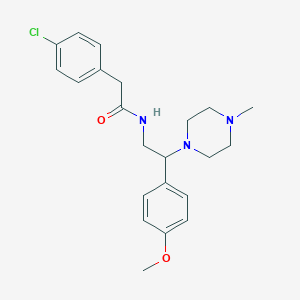

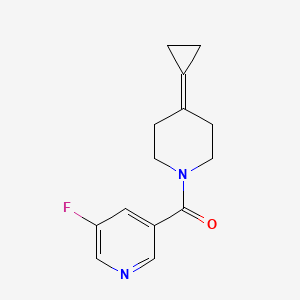

![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2387236.png)

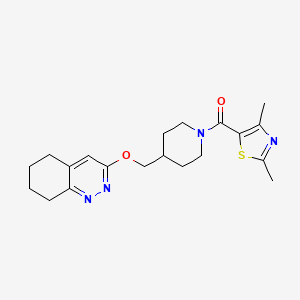

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)

![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)